molecular formula C11H21ClN2O2 B3024207 (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone CAS No. 496057-57-9

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone

Cat. No.: B3024207
CAS No.: 496057-57-9
M. Wt: 248.75
InChI Key: BKMOXRIIWXCAAD-UHFFFAOYSA-N
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Description

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol. It is a useful research chemical, often employed in various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone typically involves the reaction of piperidine derivatives under controlled conditions. One common method includes the reaction of 4-hydroxy-1-piperidine with 3-piperidylmethanone in the presence of a suitable catalyst. The reaction is carried out under specific temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The piperidine rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones or aldehydes, while reduction of the carbonyl group yields alcohols.

Scientific Research Applications

(4-Hydroxy-1-piperidyl)(3-piperidyl)methanone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-Hydroxy-1-piperidyl)(3-piperidyl)methanone include:

  • 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-methylphenyl ketone
  • 4-Hydroxy-1-methylpiperidine
  • 1-Methyl-4-piperidinol

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration and the presence of both hydroxyl and carbonyl functional groups. This unique combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(4-hydroxypiperidin-1-yl)-piperidin-3-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c14-10-3-6-13(7-4-10)11(15)9-2-1-5-12-8-9/h9-10,12,14H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBNDKFIAPLMLBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)N2CCC(CC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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